AKB48-d15 N-Pentanoic Acid
CAS No.:
Cat. No.: VC0207316
Molecular Formula: C₂₃H₁₄D₁₅N₃O₃
Molecular Weight: 410.59
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₃H₁₄D₁₅N₃O₃ |
|---|---|
| Molecular Weight | 410.59 |
Introduction
Chemical Structure and Properties
Molecular Characteristics
AKB48-d15 N-Pentanoic Acid possesses well-defined chemical and physical properties that determine its behavior in analytical and biological systems. Its molecular formula is C23H14D15N3O3, indicating the presence of fifteen deuterium atoms that replace hydrogen at specific positions. The molecular weight of the compound is 410.59 g/mol, reflecting the additional mass contributed by the deuterium isotopes compared to the non-deuterated version.
The structural configuration features an indazole core with an adamantyl group and a deuterated pentanoic acid side chain. This arrangement provides distinctive chemical and spectroscopic properties that facilitate its identification in complex matrices.
Physical and Spectroscopic Properties
The physical state of AKB48-d15 N-Pentanoic Acid at room temperature is typically a white to off-white crystalline solid. Its solubility profile includes moderate solubility in organic solvents such as methanol, ethanol, acetonitrile, and dimethyl sulfoxide, with limited solubility in water. These solubility characteristics influence the compound's behavior during extraction, chromatographic separation, and sample preparation procedures.
Spectroscopic analysis reveals distinctive patterns that facilitate structural confirmation:
| Spectroscopic Technique | Key Characteristics |
|---|---|
| NMR Spectroscopy | Deuterium labeling creates characteristic patterns with reduced signal intensity for deuterated positions |
| Mass Spectrometry | Molecular ion peak at m/z 410.59, with fragment ions showing isotopic patterns consistent with deuterium labeling |
| Infrared Spectroscopy | Carboxylic acid C=O stretching frequency at approximately 1700 cm⁻¹ |
| UV-Vis Spectroscopy | Absorption maxima typical of indazole structures with extended conjugation |
Chemical Reactivity and Metabolism
Acid-Base Properties
The carboxylic acid moiety of AKB48-d15 N-Pentanoic Acid exhibits typical acid-base behavior, participating in neutralization reactions with bases to form corresponding carboxylate salts. This reactivity follows the general pattern for pentanoic acid derivatives, with the acid dissociation constant (pKa) expected to be approximately 4.8-5.0.
The neutralization reaction proceeds according to the following scheme:
RCOOH + Base → RCOO⁻ + Base⁺ + H₂O
Where R represents the deuterated AKB48 structure. This acid-base chemistry is significant for understanding the compound's behavior in biological systems at physiological pH.
Phase I Metabolism
In biological systems, AKB48-d15 N-Pentanoic Acid undergoes several phase I metabolic transformations, primarily involving the adamantyl moiety and the indazole ring system. The deuterium labeling on the pentyl chain significantly reduces metabolic attack at these positions due to the kinetic isotope effect, which slows the rate of carbon-deuterium bond cleavage compared to carbon-hydrogen bonds .
Common phase I transformations include:
| Metabolic Reaction | Enzyme System | Structural Change |
|---|---|---|
| Hydroxylation | Cytochrome P450 | Addition of hydroxyl groups to adamantyl or indazole moieties |
| Dealkylation | Cytochrome P450 | Cleavage of alkyl substituents |
| Oxidation | Various oxidases | Formation of carbonyl groups from secondary alcohols |
| Reduction | Reductases | Reduction of carbonyl groups to alcohols |
Phase II Metabolism
Following phase I metabolism, the resulting metabolites undergo conjugation reactions (phase II metabolism) to increase water solubility and facilitate excretion:
| Conjugation Type | Enzyme | Cofactor | Site of Conjugation |
|---|---|---|---|
| Glucuronidation | UDP-glucuronosyltransferase (UGT1A1) | UDP-glucuronic acid | Carboxylic acid group and hydroxylated metabolites |
| Sulfation | Sulfotransferases | PAPS | Hydroxylated metabolites |
| Amino acid conjugation | Acyl-CoA synthetases | ATP, CoA, amino acids | Carboxylic acid group |
The carboxylic acid group in AKB48-d15 N-Pentanoic Acid is a primary target for glucuronidation, catalyzed by UDP-glucuronosyltransferase 1-1 (UGT1A1). This enzyme facilitates the conjugation with glucuronic acid, resulting in more water-soluble metabolites that can be readily excreted.
Acyl-CoA Formation
An important metabolic pathway for AKB48-d15 N-Pentanoic Acid involves activation by acyl-CoA synthetases (ACSM1/ACSM6) through ATP-dependent thioester bond formation:
AKB48-d15 N-Pentanoic Acid + CoA-SH + ATP → AKB48-d15 N-Pentanoyl-CoA + AMP + PPi
This activation is a prerequisite for several metabolic processes, including amino acid conjugation and fatty acid metabolism. The enzyme characteristics involved in this process include:
| Enzyme | Substrate Specificity | Molecular Weight (kDa) | Protein Identifier |
|---|---|---|---|
| ACSM1 | C4–C11 fatty acids | 65.27 | Q08AH1 |
| ACSM6 | Undetermined | 53.58 | Q6P461 |
Analytical Methods for Detection
Chromatographic Techniques
The analysis of AKB48-d15 N-Pentanoic Acid in biological matrices requires sophisticated chromatographic techniques to achieve adequate separation from endogenous compounds and metabolites. Reverse-phase high-performance liquid chromatography (RP-HPLC) using C18 or similar stationary phases provides effective separation based on the compound's hydrophobic characteristics.
Typical chromatographic conditions include:
| Parameter | Optimal Conditions |
|---|---|
| Stationary Phase | C18 or phenyl-hexyl columns (150-250 mm × 2.1-4.6 mm, 3-5 μm) |
| Mobile Phase | Gradient elution: water/acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3-0.5 mL/min |
| Column Temperature | 40-50°C |
| Injection Volume | 5-10 μL |
| Detection | UV (280-300 nm) or mass spectrometry |
Mass Spectrometric Detection
Mass spectrometry provides the most sensitive and specific detection method for AKB48-d15 N-Pentanoic Acid in complex matrices. The compound yields characteristic fragmentation patterns that facilitate its identification and differentiation from non-deuterated analogs.
Typical Mass Spectrometric Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | Positive electrospray ionization (ESI+) |
| Capillary Voltage | 3.5-4.0 kV |
| Source Temperature | 120-150°C |
| Desolvation Temperature | 350-450°C |
| Collision Energy | 20-35 eV (compound-specific) |
Characteristic Fragment Ions
The fragmentation pattern of AKB48-d15 N-Pentanoic Acid includes diagnostic ions that reflect both the deuterated portions and the structural core. Major fragment ions include:
| m/z | Fragment Assignment | Significance |
|---|---|---|
| 411.59 | [M+H]⁺ | Protonated molecular ion |
| 393.57 | [M+H-H₂O]⁺ | Loss of water from carboxylic acid group |
| 365.54 | [M+H-CO₂]⁺ | Decarboxylation product |
| 135.13 | C₉H₁₁N | Indazole core fragment |
| 93.07 | C₆H₅N | Further fragmentation of indazole |
Sample Preparation Techniques
Effective sample preparation is crucial for detecting AKB48-d15 N-Pentanoic Acid in biological matrices. Several extraction methods have been developed:
| Extraction Method | Principle | Recovery (%) | Matrix |
|---|---|---|---|
| Liquid-liquid extraction | Partition between aqueous and organic phases | 75-85 | Plasma, urine |
| Solid-phase extraction | Retention on sorbent followed by selective elution | 80-95 | Plasma, urine, oral fluid |
| Protein precipitation | Removal of proteins followed by supernatant injection | 60-70 | Plasma, whole blood |
| Dilute-and-shoot | Simple dilution followed by direct injection | 50-60 | Urine |
Research Applications
Forensic Toxicology
AKB48-d15 N-Pentanoic Acid serves as an important analytical standard in forensic toxicology, particularly for identifying and quantifying synthetic cannabinoid metabolites in biological specimens. The deuterium labeling provides an isotopically distinct internal standard that facilitates accurate quantification while minimizing matrix effects.
Key applications in forensic toxicology include:
-
Development and validation of analytical methods for detecting synthetic cannabinoid metabolites
-
Quantitative analysis of synthetic cannabinoid metabolites in biological specimens
-
Studies of metabolic pathways and biotransformation products
-
Investigation of pharmacokinetic properties and excretion patterns
Metabolism Research
The deuterium labeling in AKB48-d15 N-Pentanoic Acid provides valuable opportunities for studying metabolic processes. The kinetic isotope effect (KIE) associated with carbon-deuterium bonds can significantly alter the rate of metabolic reactions, providing insights into metabolic mechanisms and pathways.
Research applications in metabolism studies include:
-
Investigation of metabolic enzyme selectivity and substrate specificity
-
Determination of rate-limiting steps in metabolic pathways
-
Identification of metabolic hot spots in the molecular structure
-
Development of strategies to modify metabolic stability
Pharmacokinetic Studies
The unique isotopic composition of AKB48-d15 N-Pentanoic Acid makes it valuable for pharmacokinetic investigations. Researchers can track the compound's absorption, distribution, metabolism, and excretion (ADME) properties with high specificity due to the distinctive mass spectrometric signature.
Applications in pharmacokinetic research include:
-
Determination of bioavailability and tissue distribution
-
Assessment of metabolic clearance rates and half-life
-
Evaluation of protein binding and free fraction in plasma
-
Investigation of excretion routes and patterns
| Condition | Stability | Recommendations |
|---|---|---|
| Temperature | Stable at 20-25°C; degradation accelerates >100°C | Store at room temperature or refrigerated (2-8°C) |
| Light exposure | Potentially photosensitive | Store in amber containers protected from light |
| pH | Most stable at pH 4-6; degradation in strongly acidic or alkaline conditions | Maintain neutral to slightly acidic conditions |
| Oxidizing agents | Sensitive to strong oxidizers | Avoid contact with oxidizing agents |
| Humidity | Hygroscopic | Store in tightly sealed containers with desiccant |
Solution Stability
The stability of AKB48-d15 N-Pentanoic Acid in solution depends on several factors, including solvent type, concentration, temperature, and exposure to light. General stability characteristics in common solvents include:
| Solvent | Stability at 25°C | Stability at 4°C | Recommended Storage Time |
|---|---|---|---|
| Methanol | Moderate | Good | Up to 3 months at 4°C |
| Acetonitrile | Good | Excellent | Up to 6 months at 4°C |
| DMSO | Moderate | Good | Up to 3 months at 4°C |
| Water (pH 7) | Poor | Poor | Prepare fresh |
| Buffer solutions | Variable (pH-dependent) | Variable | Up to 1 month at 4°C |
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